Cas no 2228176-80-3 (2-(2-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol)

2-(2-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol is a fluorinated aromatic compound featuring a bromo-fluoro substitution pattern on the phenyl ring and a difluoroethanol moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromine and fluorine enhances its utility in cross-coupling reactions, while the difluoroethanol group offers potential for further functionalization. Its well-defined stereoelectronic properties contribute to selective transformations, particularly in the development of bioactive molecules. The compound’s stability under standard conditions ensures reliable handling and storage. Suitable for research applications, it serves as a versatile building block in organofluorine chemistry.
2-(2-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol structure
2228176-80-3 structure
Product Name:2-(2-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol
CAS No:2228176-80-3
MF:C8H6BrF3O
MW:255.031852245331
CID:6351357
PubChem ID:165971944
Update Time:2025-06-08

2-(2-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol
    • EN300-1949992
    • 2228176-80-3
    • Inchi: 1S/C8H6BrF3O/c9-7-5(8(11,12)4-13)2-1-3-6(7)10/h1-3,13H,4H2
    • InChI Key: AOQKBBMLOWXBMT-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CC=1C(CO)(F)F)F

Computed Properties

  • Exact Mass: 253.95541g/mol
  • Monoisotopic Mass: 253.95541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2Ų

2-(2-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol Pricemore >>

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Additional information on 2-(2-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol

Comprehensive Overview of 2-(2-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol (CAS No. 2228176-80-3)

2-(2-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol (CAS No. 2228176-80-3) is a fluorinated organic compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including a brominated and fluorinated phenyl ring, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its role in developing novel enzyme inhibitors and receptor modulators, aligning with current trends in precision medicine and targeted drug design.

The compound’s difluoroethanol moiety enhances its metabolic stability, a critical factor in drug discovery. This property is particularly relevant given the growing demand for long-acting therapeutics and sustained-release formulations. Recent studies highlight its utility in optimizing pharmacokinetic profiles, addressing common challenges like rapid clearance in vivo. As the pharmaceutical industry shifts toward fluorine-containing drugs (which now account for ~30% of FDA-approved small molecules), CAS No. 2228176-80-3 gains prominence as a strategic building block.

From an environmental perspective, the compound’s bromine-fluorine synergy offers advantages in green chemistry applications. Its potential for catalytic transformations aligns with the push for atom-efficient synthesis, reducing waste in industrial processes. Notably, its heterocyclic derivatives show promise in crop protection, responding to the agricultural sector’s need for eco-friendly pest control solutions—a hot topic in AgTech innovation.

Analytical characterization of 2-(2-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol typically involves NMR spectroscopy (particularly 19F-NMR) and mass spectrometry, techniques frequently searched by synthetic chemists. The compound’s crystalline properties also make it suitable for X-ray diffraction studies, aiding in structure-activity relationship (SAR) analyses. These features cater to the rising interest in computational chemistry and AI-assisted molecular modeling, where precise structural data is paramount.

In material science, the electronegative halo-substituents of this compound enable applications in liquid crystal and OLED precursor development. This connects with booming research in flexible electronics and energy-efficient displays. Its thermal stability (>200°C) further supports integration into high-performance polymers, meeting demands from the electric vehicle and 5G infrastructure sectors.

Regulatory-wise, proper handling of CAS No. 2228176-80-3 requires standard organic lab protocols. While not classified as hazardous under major chemical inventories, its brominated aromatic nature warrants attention to biodegradation pathways—a key consideration for ESG-compliant manufacturing. This aligns with global searches for sustainable chemical processes and circular economy solutions in the chemical industry.

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